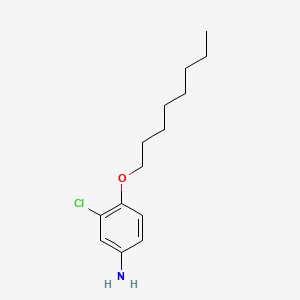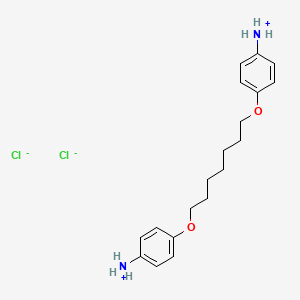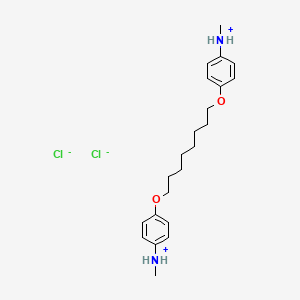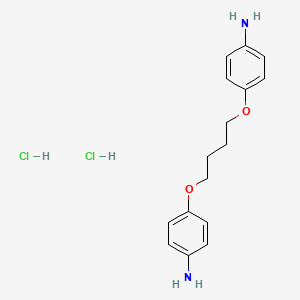
BPC-157
Descripción general
Descripción
El Compuesto de Protección Corporal 157, comúnmente conocido como BPC-157, es un péptido sintético derivado de una proteína que se encuentra en el estómago humano. Este péptido ha ganado una atención significativa por sus excepcionales propiedades curativas y su potencial terapéutico. Inicialmente estudiado por sus efectos en el sistema digestivo, this compound ha mostrado promesa en la promoción de la reparación de tejidos, la aceleración del proceso de curación y la reducción de la inflamación en varias partes del cuerpo .
Aplicaciones Científicas De Investigación
BPC-157 tiene una amplia gama de aplicaciones de investigación científica, incluyendo su uso en química, biología, medicina e industria. En química, sirve como un péptido modelo para estudiar las técnicas de síntesis y modificación de péptidos. En biología, this compound se utiliza para investigar procesos celulares como la angiogénesis, la inflamación y la reparación de tejidos .
En medicina, this compound ha mostrado promesa en el tratamiento de diversas afecciones, incluyendo lesiones de tendones y ligamentos, enfermedad inflamatoria intestinal y trastornos neurológicos. Su capacidad para promover la reparación de tejidos y reducir la inflamación lo convierte en un valioso agente terapéutico.
Mecanismo De Acción
El mecanismo de acción de BPC-157 implica varios objetivos y vías moleculares. Estimula la producción de factores de crecimiento como el factor de crecimiento endotelial vascular (VEGF) y el factor de crecimiento de fibroblastos (FGF), que son cruciales para la reparación de tejidos y la angiogénesis. This compound también modula la actividad de la óxido nítrico sintasa, promoviendo el flujo sanguíneo a los tejidos dañados y mejorando el proceso de curación .
Además, this compound exhibe propiedades antiinflamatorias al inhibir la producción de citoquinas proinflamatorias y promover la liberación de mediadores antiinflamatorios. Estas acciones crean un entorno óptimo para la regeneración y reparación de tejidos .
Análisis Bioquímico
Biochemical Properties
BPC-157 exerts its effects through several mechanisms, including its interactions with growth factors, the modulation of inflammatory processes, and the promotion of tissue repair and regeneration . The peptide has been shown to enhance the expression of growth factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF), which play key roles in tissue repair and angiogenesis . Furthermore, this compound has been found to modulate inflammatory processes by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines .
Cellular Effects
This compound has been gaining attention for its regenerative properties that show promise in various medical applications . In relation to cancer, research suggests that this compound may play a role in promoting the repair and regeneration of cells damaged by cancer treatments . Some studies indicate that this peptide could potentially enhance the body’s ability to heal, which could be beneficial for cancer patients undergoing therapy . Current studies are investigating this compound’s ability to reduce inflammation, stimulate blood vessel formation, and regulate cell signaling pathways all of which are important factors in the development and progression of cancer .
Temporal Effects in Laboratory Settings
This compound has shown significant effect in acting as a protective agent . The peptide has been studied extensively over the last few decades, mostly using animal subjects, and it has shown significant effect in acting as a protective agent . The peptide has been heavily researched for all kinds of benefits as it primarily affects the tendons, muscles, nervous system, and ligaments .
Dosage Effects in Animal Models
This compound has been heavily researched for all kinds of benefits as it primarily affects the tendons, muscles, nervous system, and ligaments . The ability to accelerate and heighten the body’s healing capability is what this compound is best known for . It has also been found to improve localized blood flow unto the injured sites, protect internal organs, prevent ulcers and heal skin burns .
Transport and Distribution
This compound functions by facilitating cellular regeneration, augmenting blood flow, and triggering the release of growth hormone, thereby aiding in the process of healing and tissue repair . On a cellular level, this compound exerts its effects by fostering the proliferation and migration of diverse cell types implicated in tissue repair .
Subcellular Localization
The bioactive peptides in this compound interact with specific receptors in the nasal cavity, subsequently triggering a cascade of cellular signaling pathways that promote tissue repair and regeneration .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
BPC-157 se sintetiza mediante la síntesis de péptidos en fase sólida, un método que se utiliza comúnmente para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones secundarias no deseadas. Una vez que la cadena peptídica está completamente ensamblada, se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC) para lograr la pureza deseada .
Métodos de producción industrial
En entornos industriales, la producción de this compound sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean para optimizar el proceso, asegurando la coherencia y la eficiencia. El péptido se somete entonces a rigurosos controles de calidad, incluyendo espectrometría de masas y HPLC, para confirmar su identidad y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
BPC-157 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el péptido para mejorar su estabilidad, biodisponibilidad y eficacia terapéutica .
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno u otros agentes oxidantes se utilizan para introducir enlaces disulfuro, mejorando la estabilidad del péptido.
Reducción: Los agentes reductores como el ditiotreitol (DTT) se utilizan para romper los enlaces disulfuro, facilitando las modificaciones estructurales.
Sustitución: Las sustituciones de aminoácidos se realizan utilizando reactivos específicos para alterar las propiedades del péptido.
Principales productos formados
Los productos principales formados a partir de estas reacciones incluyen versiones modificadas de this compound con mayor estabilidad, biodisponibilidad y potencial terapéutico. Estas modificaciones son esenciales para optimizar el rendimiento del péptido en diversas aplicaciones .
Comparación Con Compuestos Similares
BPC-157 se compara a menudo con otros péptidos con propiedades terapéuticas similares, como la timosina beta 4 (TB-500) y el factor de crecimiento endotelial vascular (VEGF). Si bien tanto this compound como TB-500 promueven la reparación de tejidos y la angiogénesis, this compound tiene una estructura más compleja y efectos de mayor duración .
A diferencia del VEGF, que se centra principalmente en la formación de vasos sanguíneos, this compound tiene una gama más amplia de efectos, incluyendo propiedades antiinflamatorias y neuroprotectoras. Esto convierte a this compound en un péptido único y versátil con un potencial terapéutico significativo .
Lista de compuestos similares
- Timosina beta 4 (TB-500)
- Factor de crecimiento endotelial vascular (VEGF)
- Factor de crecimiento de fibroblastos (FGF)
- Factor de crecimiento similar a la insulina 1 (IGF-1)
Propiedades
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWEZGQMLZMFE-RKGINYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H98N16O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137525-51-0 | |
| Record name | BPC 157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137525510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BPC-157 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BPC-157 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ED8NXK95P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)







